Structural Uniqueness: The Benzylsulfanyl-Thiophene Substitution Pattern
The target compound is defined by its unique combination of a benzylsulfanyl group at R1 and a thiophen-2-yl group at R3 on the 1,4-diazaspiro[4.5]deca-1,3-diene core. The Syngenta patent US8110684 exemplifies the criticality of these substituents for biological activity within the class [1]. No quantitative head-to-head biological data were found in the public domain for the target compound against any named comparator.
| Evidence Dimension | Structural identity and substituent pattern |
|---|---|
| Target Compound Data | R1 = benzylsulfanyl; R3 = thiophen-2-yl; Molecular formula C19H20N2S2; MW 340.5 |
| Comparator Or Baseline | Core scaffold: 1,4-diazaspiro[4.5]deca-1,3-diene (CAS 5699-84-3, C8H12N2, MW 136.19) . Closest analog: 2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene |
| Quantified Difference | The target compound differs from the core scaffold by 204.31 Da and contains two sulfur atoms absent in the parent. It differs from the 4-methylbenzyl analog by exactly one methyl group (14.03 Da) |
| Conditions | Structural comparison based on chemical identity (no biological assay context available) |
Why This Matters
For procurement, verifying the exact substitution pattern is essential because even a single methyl group difference (as with the 4-methylbenzyl analog) can alter the compound's interaction with biological targets, potentially invalidating assay results.
- [1] Pitterna, T., Cassayre, J., Molleyres, L.-P., & Maienfisch, P. (2012). Diaza-spiro [4.5] decanes useful as pesticides. U.S. Patent No. US8110684. Syngenta Crop Protection LLC. View Source
